BOP sodium salt
Overview
Description
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate, commonly referred to as BOP (sodium), is a reagent widely used in organic chemistry, particularly in peptide synthesis. It is known for its efficiency in forming amide bonds from carboxylic acids and amines, making it a valuable tool in the synthesis of peptides .
Preparation Methods
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate can be synthesized from 1-hydroxybenzotriazole and a chlorophosphonium reagent under basic conditions . The reaction typically involves the following steps:
Reacting 1-hydroxybenzotriazole with a chlorophosphonium reagent: This step is carried out under basic conditions to form the desired product.
Purification: The crude product is purified to obtain the final reagent in a pure form.
Industrial production methods for Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involve similar synthetic routes but are optimized for large-scale production to ensure high yield and purity .
Chemical Reactions Analysis
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate undergoes several types of chemical reactions, including:
Amide Bond Formation: It is primarily used for the synthesis of amides from carboxylic acids and amines.
Ester Formation: It can also be used for the synthesis of esters from carboxylic acids and alcohols.
Reduction Reactions: Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate has been used in the reduction of carboxylic acids to primary alcohols with sodium borohydride.
Common reagents and conditions used in these reactions include basic conditions for the initial synthesis and mild conditions for the subsequent reactions to avoid side reactions and ensure high yield .
Scientific Research Applications
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate has a wide range of scientific research applications, including:
Peptide Synthesis: It is extensively used in the synthesis of peptides due to its efficiency in forming amide bonds.
Organic Synthesis: It is used in the synthesis of various organic compounds, including esters and primary alcohols.
Biological Research: It is used in the preparation of bioactive compounds for biological research.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate involves the activation of carboxylic acids to form reactive intermediates that can readily react with amines to form amide bonds. The molecular targets and pathways involved include the formation of reactive intermediates that facilitate the formation of amide bonds .
Comparison with Similar Compounds
Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate is often compared with other similar compounds such as:
PyBOP: A related phosphonium reagent used for amide bond formation.
PyAOP: Another related phosphonium reagent used for amide bond formation.
The uniqueness of Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate lies in its ability to avoid side reactions such as the dehydration of asparagine or glutamine residues, making it a preferred choice in peptide synthesis .
Properties
IUPAC Name |
sodium;(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O7S.Na/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27;/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31);/q;+1/p-1/t21-,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMINTLPFWMZKM-VROPFNGYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)[O-])NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N3NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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